molecular formula C18H21ClN4O2 B5574882 N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide

N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide

Cat. No.: B5574882
M. Wt: 360.8 g/mol
InChI Key: XORJKWVPIGGUGH-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N’-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide” is a complex organic molecule. It contains a quinoline ring, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring fused to a pyridine ring). This structure is often found in various pharmaceuticals and dyes .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring and a piperidine ring. The methoxy group (-OCH3) and the chloro group (-Cl) are substituents on the quinoline ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the quinoline and piperidine rings, as well as the methoxy and chloro substituents, would influence properties such as polarity, solubility, melting point, and boiling point .

Scientific Research Applications

Anti-Cancer Activity

N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide, as part of the quinoline hydrazide family, shows promising applications in cancer research. For instance, Bingul et al. (2016) synthesized various quinoline derivatives, including the parent compound 18 and its derivatives 19-26. These compounds exhibited significant anti-cancer activity against neuroblastoma and breast adenocarcinoma cell lines. Notably, analogues 19 and 22 demonstrated potent cell viability reduction in neuroblastoma cancer cells and showed selectivity over normal cells. Additionally, quinoline hydrazide 22 induced G1 cell cycle arrest and upregulated the p27kip1 cell cycle regulating protein (Bingul et al., 2016).

Antibacterial Activity

Research by Foroumadi et al. (2006) highlights the synthesis of N-(Phenethyl)piperazinyl quinolone derivatives, including those with a methoxyimino-substituent, and their evaluation against Gram-positive and Gram-negative microorganisms. This research is significant for understanding the antimicrobial potential of compounds related to this compound (Foroumadi et al., 2006).

Structural Characterization

Afzal et al. (2012) focused on the synthesis and structural characterization of N'-{[2-(piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide, which is structurally related to the compound . They conducted the study through condensation reactions and used various spectral data for structural establishment. This research aids in understanding the structural aspects of related compounds (Afzal et al., 2012).

Chemosensory Applications

Yang et al. (2015) developed a chemosensor incorporating a similar quinoline hydrazide structure, which exhibited selectivity and sensitivity towards Al3+ and Cu2+ under aqueous conditions. This highlights the potential use of such compounds in chemical sensing and detection applications (Yang et al., 2015).

Corrosion Inhibition

Yadav et al. (2015) investigated the use of synthesized acetohydrazides, including N′-[(1Z)-phenylmethylene]-2-(quinolin-8-yloxy) acetohydrazide, as corrosion inhibitors for mild steel in acidic mediums. Their study showed that these compounds effectively inhibit corrosion, suggesting their potential use in industrial applications (Yadav et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. Many quinoline derivatives exhibit biological activity and are used in medicinal chemistry .

Future Directions

The future directions for research on this compound would depend on its potential applications. Given the biological activity of many quinoline derivatives, it could be interesting to explore its potential use in medicinal chemistry .

Properties

IUPAC Name

N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylideneamino]-2-piperidin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2/c1-25-15-6-5-13-9-14(18(19)21-16(13)10-15)11-20-22-17(24)12-23-7-3-2-4-8-23/h5-6,9-11H,2-4,7-8,12H2,1H3,(H,22,24)/b20-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORJKWVPIGGUGH-RGVLZGJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)C=NNC(=O)CN3CCCCC3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=NC(=C(C=C2C=C1)/C=N/NC(=O)CN3CCCCC3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.